![molecular formula C14H14FN B3077681 1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine CAS No. 1049131-38-5](/img/structure/B3077681.png)
1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine
Vue d'ensemble
Description
“1-(4’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine” is a compound with the empirical formula C14H14FNO . It is a solid substance . The compound is related to 1,1’-Biphenyl, 4-fluoro-, which has a molecular weight of 172.1983 .
Molecular Structure Analysis
The molecular structure of “1-(4’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine” can be represented by the SMILES stringNC(C)C(C=C1)=CC=C1OC(C=C2)=CC=C2F . The compound is related to 1,1’-Biphenyl, 4-fluoro-, which has a molecular weight of 172.1983 . Physical And Chemical Properties Analysis
“1-(4’-Fluoro-[1,1’-biphenyl]-4-yl)ethanamine” is a solid substance . The compound is related to 1,1’-Biphenyl, 4-fluoro-, which has a molecular weight of 172.1983 .Applications De Recherche Scientifique
Anti-Breast Cancer Activity
The compound has been investigated for its potential as an anti-breast cancer agent. Molecular docking studies revealed that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT . Further research could explore its efficacy in breast cancer cell lines.
Antimicrobial Properties
Pyrazoles and their derivatives play a crucial role in antimicrobial applications. While this compound hasn’t been directly studied, its structural features suggest potential antimicrobial activity . Researchers could explore its effects against specific pathogens.
Anti-Inflammatory Applications
Pyrazoles are known for their anti-inflammatory properties. Although direct evidence is lacking, the compound’s structure warrants investigation into its potential as an anti-inflammatory agent .
Cytotoxicity Activity
Given the presence of the fluorine substituent, this compound may exhibit cytotoxic effects. Similar pyrazole derivatives have demonstrated cytotoxicity against cancer cells . Further studies could explore its impact on different cell lines.
Antioxidant Potential
Fluorinated compounds often possess enhanced stability and unique properties. Investigating this compound’s antioxidant activity could yield valuable insights .
Drug Design and Medicinal Chemistry
Fluorine substitution is widely used in drug design due to its stability and impact on protein-ligand interactions. Researchers could explore modifications around this compound to develop novel drug candidates .
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRENFPOKMOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B3077598.png)
![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)
![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)
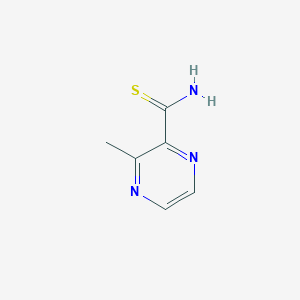

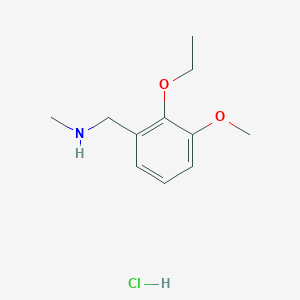
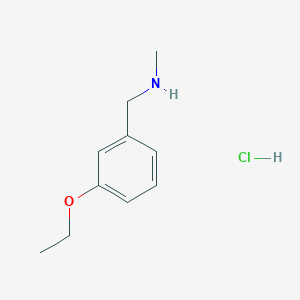

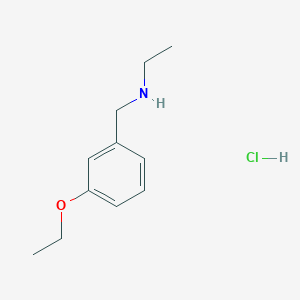
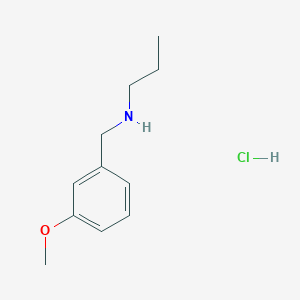
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)
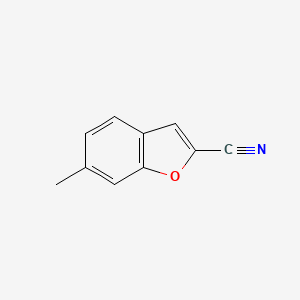
![5-(methoxymethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3077677.png)
![Methyl 3-[(3-hydroxypropyl)amino]propanoate](/img/structure/B3077687.png)